

An In-depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

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Compound of Interest

Compound Name: **N-(tert-Butyl)-2-chloroacetamide**

Cat. No.: **B131575**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-(tert-Butyl)-2-chloroacetamide**, a key chemical intermediate. It details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its formation pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Physicochemical Data

N-(tert-Butyl)-2-chloroacetamide is a valuable reagent in organic synthesis, primarily utilized as an acylation agent and a building block for more complex molecules.^[1] Its properties are summarized below.

Property	Value	Source
Molecular Formula	C6H12CINO	[2]
Molecular Weight	149.62 g/mol	[1] [2]
IUPAC Name	N-tert-butyl-2-chloroacetamide	[2]
CAS Number	15678-99-6	[1]
Appearance	Colorless liquid or white crystalline solid	
Melting Point	27-28 °C	
Boiling Point	96 °C	
Density	0.98 g/mL	

Synthesis of N-(tert-Butyl)-2-chloroacetamide

The synthesis of **N-(tert-Butyl)-2-chloroacetamide** can be achieved through the acylation of tert-butylamine with chloroacetyl chloride. This reaction is a standard method for forming amides from amines and acyl chlorides.

Experimental Protocol

Materials:

- tert-Butylamine
- Chloroacetyl chloride
- 20% Sodium hydroxide (NaOH) solution
- Methylene chloride (CH₂Cl₂)
- 5% Hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO₃)

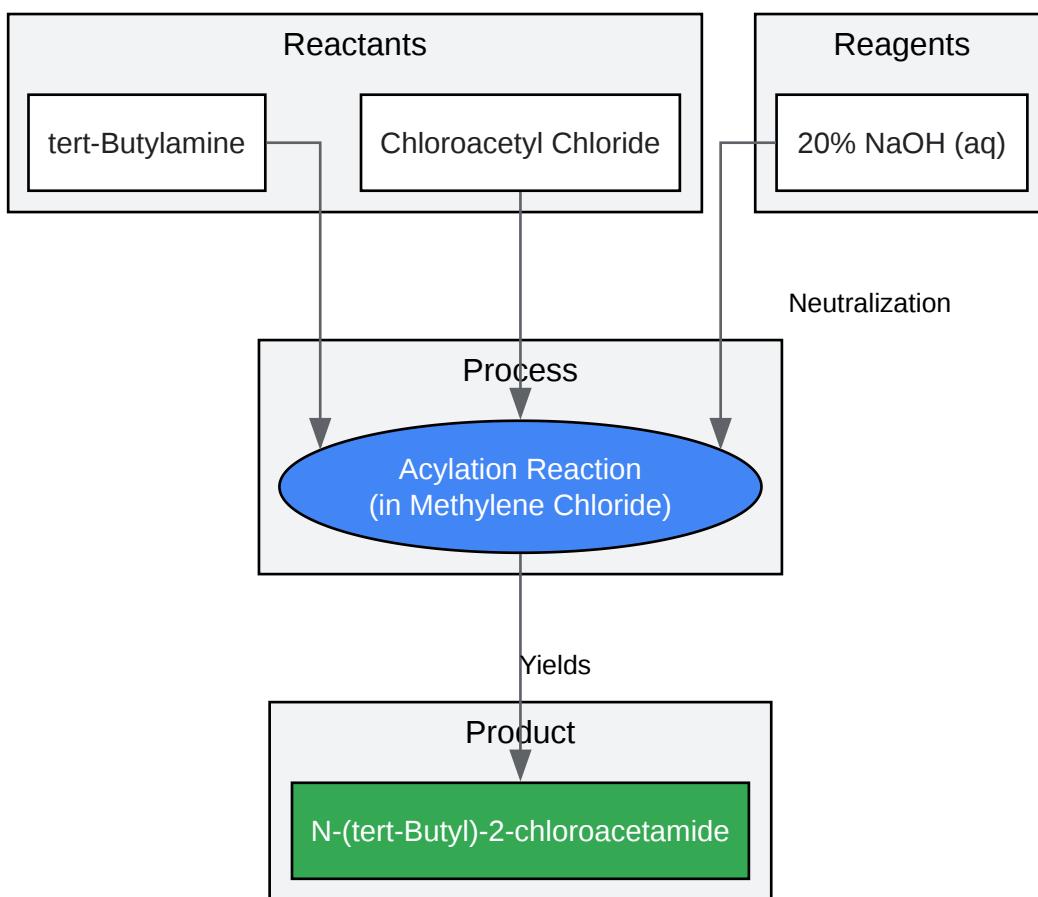
- Magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- Prepare a solution of 20% sodium hydroxide (17 g in 85 mL of water).
- In a separate flask, dissolve tert-butylamine in methylene chloride.
- Cool the tert-butylamine solution in an ice bath.
- Slowly add chloroacetyl chloride to the cooled tert-butylamine solution while stirring.
- Simultaneously, add the 20% NaOH solution dropwise to neutralize the HCl generated during the reaction.
- After the addition is complete, continue stirring the reaction mixture for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic phase sequentially with 5% HCl, 5% NaHCO₃, and deionized water.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude **N-(tert-Butyl)-2-chloroacetamide** can be used in subsequent steps without further purification.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **N-(tert-Butyl)-2-chloroacetamide** from its primary reactants.



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Caption: Synthesis workflow for **N-(tert-Butyl)-2-chloroacetamide**.

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References

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- 2. N-tert-butyl-2-chloroacetamide | C₆H₁₂ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]

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